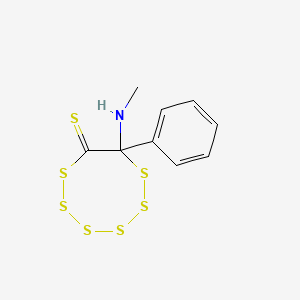
4-Methylhex-3-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylhex-3-en-1-ol is an organic compound with the molecular formula C7H14O. It is a type of unsaturated alcohol, characterized by the presence of both a double bond and a hydroxyl group in its structure. This compound is known for its applications in various fields, including organic synthesis and fragrance industries.
準備方法
Synthetic Routes and Reaction Conditions: 4-Methylhex-3-en-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 4-methylhex-3-en-1-ene. This process typically involves the following steps:
Hydroboration: The addition of borane (BH3) to the double bond of 4-methylhex-3-en-1-ene, forming an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 4-methylhex-3-en-1-aldehyde. This method uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) to reduce the aldehyde group to a hydroxyl group, resulting in the formation of this compound.
化学反応の分析
Types of Reactions: 4-Methylhex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-methylhex-3-en-1-aldehyde or further to 4-methylhex-3-enoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form 4-methylhexan-1-ol using hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: 4-Methylhex-3-en-1-aldehyde, 4-Methylhex-3-enoic acid.
Reduction: 4-Methylhexan-1-ol.
Substitution: 4-Methylhex-3-en-1-chloride, 4-Methylhex-3-en-1-bromide.
科学的研究の応用
4-Methylhex-3-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving alcohols.
Medicine: Research on its derivatives explores potential pharmacological activities.
Industry: It is utilized in the fragrance industry for its pleasant odor and as a flavoring agent in food products.
作用機序
The mechanism of action of 4-methylhex-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The double bond may participate in electrophilic addition reactions, affecting various biochemical pathways.
類似化合物との比較
4-Methylhex-3-en-1-aldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
4-Methylhex-3-enoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
4-Methylhexan-1-ol: Similar structure but with a saturated carbon chain.
Uniqueness: 4-Methylhex-3-en-1-ol is unique due to the presence of both a double bond and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile compound in organic synthesis and industrial applications.
特性
CAS番号 |
1830-47-3 |
|---|---|
分子式 |
C7H14O |
分子量 |
114.19 g/mol |
IUPAC名 |
4-methylhex-3-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-3-7(2)5-4-6-8/h5,8H,3-4,6H2,1-2H3 |
InChIキー |
OPKSUXHYTUKXGR-UHFFFAOYSA-N |
正規SMILES |
CCC(=CCCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate](/img/structure/B14748714.png)
![Benzo[6,7]cyclohepta[1,2-b]indole](/img/structure/B14748729.png)
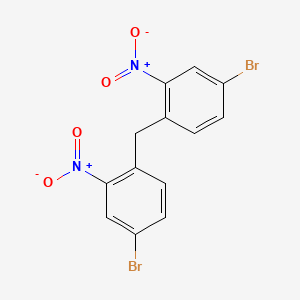
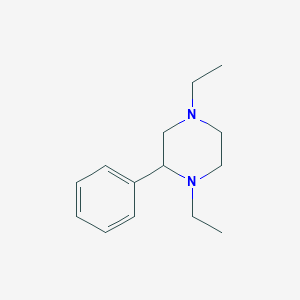

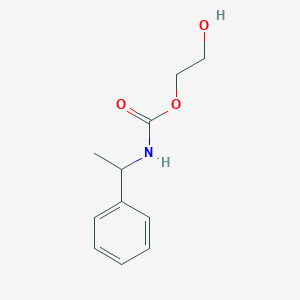
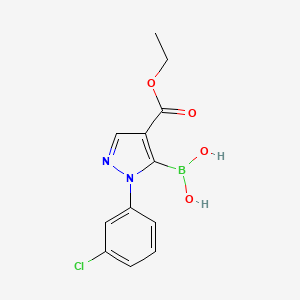
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B14748755.png)
![2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene](/img/structure/B14748758.png)
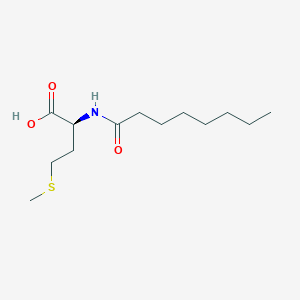
![1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14748783.png)
